![molecular formula C8H16ClN B2799109 2-Azabicyclo[3.3.1]nonane hydrochloride CAS No. 226883-08-5](/img/structure/B2799109.png)
2-Azabicyclo[3.3.1]nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.3.1]nonane hydrochloride is a chemical compound that is part of the azabicyclo nonane family . It is a key component in the synthesis of macrocyclic diamine alkaloids, such as sarain A and madangamines . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .
Synthesis Analysis
The synthesis of 2-azabicyclo[3.3.1]nonanes has been a focus of research, particularly in the context of synthetic studies of macrocyclic diamine alkaloids . Unique strategies have been employed to construct different structures with additional substituents and functional groups in the target molecule . The synthesis of sarain A, for example, commenced with the stereoselective connection of functionalized units .Molecular Structure Analysis
The molecular structure of this compound is characterized by a nitrogen-containing tricyclic core fused with two macrocyclic rings . The core is composed of a 2-azabicyclo[3.3.1]nonane and an additional N-heterocycle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-azabicyclo[3.3.1]nonanes are complex and varied . They often involve cyclization reactions, which depend on the nature of the substituents or functional groups on the ring systems . For instance, the Staudinger reduction of the azide group in one of the precursors generated a primary amine, which underwent regioselective epoxide opening .Applications De Recherche Scientifique
Cu(I)-Catalyzed Atom Transfer Radical Cyclization
The copper(I)-catalyzed intramolecular coupling of amino-tethered trichloroacetamides and unsaturated compounds presents a novel synthetic route to 2-azabicyclo[3.3.1]nonanes. This method extends to a variety of unsaturated substrates like nitriles, esters, alkenes, and enol acetates, indicating a versatile approach for synthesizing polyfunctionalized 2-azabicyclo[3.3.1]nonanes (Diaba et al., 2012).
Synthetic Routes Involving 1-Azabicyclo[3.2.2]nonane
The 1-azabicyclo[3.2.2]nonane, a derivative of 2-azabicyclo[3.3.1]nonane, has been synthesized from cinchonidine, showcasing its potential as a building block for bioactive compounds. This synthesis not only yields a potent structure but also establishes chiral centers, contributing to its biological relevance in treatments like Alzheimer's and asthma (Mujahidin & Hoffman, 2016).
Facile One-Pot Synthesis of 3-Azabicyclo[3.3.1]nonane Scaffold
A novel one-pot tandem Mannich annulation process allows the synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, paraformaldehyde, and dimethylamine. This method represents the first use of aromatic ketones as precursors for these compounds, achieving good yields (up to 83%) and underlining the synthetic attractiveness of 3-azabicyclo[3.3.1]nonane derivatives (Xiao Yi et al., 2018).
Antiprotozoal Activities of 2-Azabicyclo[3.2.2]nonanes
Derivatives of 2-azabicyclo[3.2.2]nonanes synthesized from bicyclo[2.2.2]octan-2-ones showed promising in vitro antiprotozoal activity with low cytotoxicity. These compounds, particularly (7, 8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine, exhibited enhanced anti-trypanosomal and remarkable antiplasmodial activities, indicating their potential as lead compounds for antiprotozoal drug development (Seebacher et al., 2005).
Mécanisme D'action
Target of Action
The primary targets of 2-Azabicyclo[33It’s known that this compound is a part of the macrocyclic diamine alkaloids, sarain a and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings .
Mode of Action
The exact mode of action of 2-Azabicyclo[33The synthesis of this compound involves unique strategies to construct different structures with additional substituents and functional groups in the target molecule . The six-membered nitrogen-containing ring of the morphan scaffold, ubiquitous in natural products, is formed by an intramolecular aldol process of an aza-tethered dicarbonyl compound .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[33The synthesis of this compound is a focus of synthetic studies of the macrocyclic diamine alkaloids, sarain a and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Azabicyclo[33It’s known that three-dimensional and rigid structures of natural-product-based drugs provide favorable drug properties by increasing solubility and by decreasing inhibition of cytochrome p450 enzymes and non-specific binding to proteins .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[33The compound is part of the synthesis of macrocyclic diamine alkaloids, sarain a and madangamines , which suggests it may have similar biological effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Azabicyclo[33The synthesis of this compound involves unique strategies to construct different structures with additional substituents and functional groups in the target molecule , which may suggest that its action could be influenced by various factors.
Propriétés
IUPAC Name |
2-azabicyclo[3.3.1]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-8(3-1)6-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEATHYJGPHRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC(C1)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

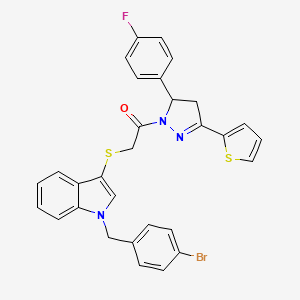

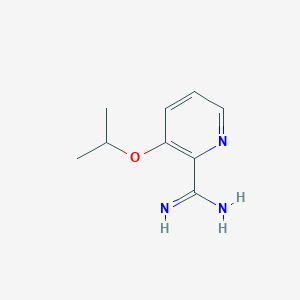
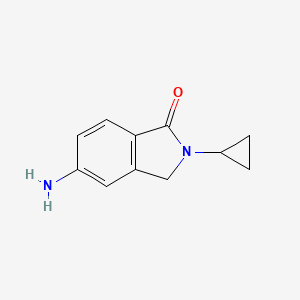
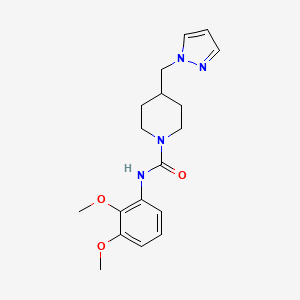
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2799034.png)
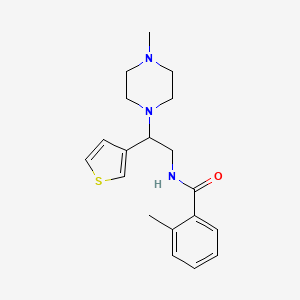

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799044.png)

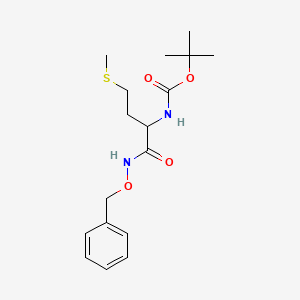
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2799047.png)
![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)
